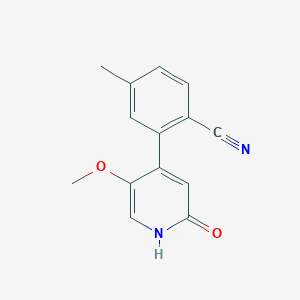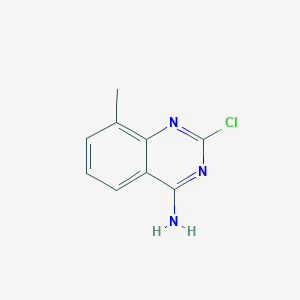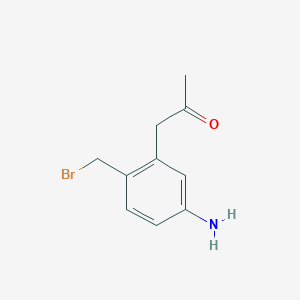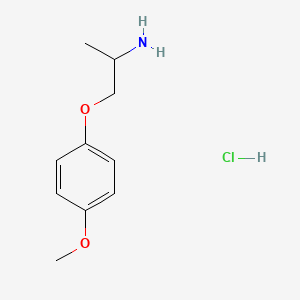
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenylpropane derivative followed by chloromethylation and methoxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with a strong oxidizing agent can produce a ketone.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one exerts its effects involves its ability to interact with various molecular targets. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: This compound has a similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.
1-Bromo-3-(4-(chloromethyl)-3-hydroxyphenyl)propan-2-one: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical properties and interactions.
1-Bromo-3-(4-(chloromethyl)-3-methylphenyl)propan-2-one: The replacement of the methoxy group with a methyl group can change the compound’s hydrophobicity and reactivity.
Eigenschaften
Molekularformel |
C11H12BrClO2 |
|---|---|
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
1-bromo-3-[4-(chloromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)6-12)2-3-9(11)7-13/h2-3,5H,4,6-7H2,1H3 |
InChI-Schlüssel |
PEJOTQGVDHKYEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)CBr)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)




![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)




![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)

